molecular formula C6H12N2O B102646 5,5-Dimethyl-1,3-diazinan-2-one CAS No. 17496-93-4

5,5-Dimethyl-1,3-diazinan-2-one

Cat. No.: B102646
CAS No.: 17496-93-4
M. Wt: 128.17 g/mol
InChI Key: YHLVEHXOBBYATA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-diazinan-2-one is a cyclic urea derivative valued in research for its properties as a potent, polar aprotic solvent. Its structure is closely related to 1,3-Dimethyl-1,3-diazinan-2-one (DMPU), which is established as a safer alternative to toxic solvents like hexamethylphosphoramide (HMPA) in various synthetic transformations . Researchers utilize solvents of this class to facilitate reactions involving strong bases and nucleophiles, often leading to enhanced reaction rates and improved yields . The physical properties of such solvents, including high boiling points and good solvating ability, make them suitable for a range of applications from organic synthesis to materials science . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

5,5-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-7-5(9)8-4-6/h3-4H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVEHXOBBYATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292703
Record name 5,5-dimethyl-1,3-diazinan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17496-93-4
Record name NSC84933
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Diazinan 2 Ones and Analogous Cyclic Ureas

Established Synthetic Pathways to Cyclic Ureas

The traditional synthesis of cyclic ureas, including 1,3-diazinan-2-ones, has long relied on robust and well-documented chemical reactions. These methods typically involve the formation of the key urea (B33335) linkage through intramolecular cyclization, often employing reactive carbonylation agents or transition metal catalysis.

Intramolecular Cyclization of Diamines with Carbonylation Agents

The most conventional route to cyclic ureas is the reaction of a diamine with a suitable C1 electrophile, or carbonylation agent. For the synthesis of 5,5-Dimethyl-1,3-diazinan-2-one, the required precursor is 2,2-dimethyl-1,3-propanediamine (B1293695). nih.govsigmaaldrich.com This method involves the intramolecular cyclization of the diamine upon treatment with reagents that can provide a carbonyl group.

Historically, highly reactive and toxic compounds like phosgene (B1210022) (COCl₂) were used. acs.org The reaction proceeds through the nucleophilic attack of the primary amine groups on the phosgene molecule, leading to the formation of a carbamoyl (B1232498) chloride intermediate which then undergoes intramolecular cyclization to form the stable six-membered ring of the diazinan-2-one. To circumvent the hazards associated with phosgene, less toxic derivatives such as triphosgene (B27547) or solid phosgene equivalents are often employed.

A much safer and more common alternative is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org CDI acts as an efficient carbonyl-transfer agent. The reaction mechanism involves the initial reaction of one amine group with CDI to form an imidazole-activated carbamate (B1207046). This intermediate is then susceptible to intramolecular attack by the second amine group, which displaces the imidazole (B134444) leaving group to close the ring and form the cyclic urea. This method is often preferred due to its milder conditions and the avoidance of highly toxic reagents.

The presence of the gem-dimethyl group on the C5 position of the target molecule, originating from 2,2-dimethyl-1,3-propanediamine, has a notable impact on the cyclization reaction. This phenomenon, known as the Thorpe-Ingold effect, involves the gem-dialkyl substituents constricting the bond angle between the reacting chains, thereby promoting intramolecular ring closure and often leading to significantly higher yields compared to the unsubstituted analogue. acs.orgnih.govacs.org

Transition Metal-Catalyzed Carbonylation Reactions

Transition metal-catalyzed reactions offer a powerful alternative for the synthesis of cyclic ureas, utilizing carbon monoxide (CO) as the C1 source. acs.orgacs.org This approach is part of a broader class of reactions known as oxidative carbonylation. In this process, a diamine substrate is treated with carbon monoxide in the presence of a transition metal catalyst and an oxidant.

One notable example is the tungsten hexacarbonyl [W(CO)₆]-catalyzed oxidative carbonylation of 1,3-propanediamines. acs.orgnih.govacs.org Studies have demonstrated that 2,2-dimethyl-1,3-propanediamine can be converted to this compound in high yield under these conditions. The reaction typically uses iodine (I₂) as the oxidant and is carried out in a suitable solvent. The catalytic cycle is believed to involve the coordination of the diamine and CO to the metal center, followed by oxidative coupling to form the urea linkage and subsequent reductive elimination of the product.

The efficiency of this catalytic system highlights the synthetic utility of transition metals in constructing these heterocyclic frameworks. The yields for substituted diamines, particularly those with gem-dialkyl groups like 2,2-dimethyl-1,3-propanediamine, are often significantly enhanced. acs.orgacs.org

Diamine SubstrateCatalystOxidantProductYield (%)Reference
2,2-Dimethyl-1,3-propanediamineW(CO)₆I₂This compound80 acs.org
1,3-PropanediamineW(CO)₆I₂1,3-Diazinan-2-one51 acs.org
2,2-Dibutyl-1,3-propanediamineW(CO)₆I₂5,5-Dibutyl-1,3-diazinan-2-one70 acs.org

Hofmann, Curtius, and Lossen Rearrangements for Urea Formation

The Hofmann, Curtius, and Lossen rearrangements are classic name reactions in organic chemistry that proceed through a common isocyanate intermediate. google.comwikipedia.org While they are primarily known for converting carboxylic acid derivatives into primary amines with one less carbon atom, the isocyanate intermediate can be trapped with various nucleophiles, including amines, to form ureas. google.comresearchgate.net

Hofmann Rearrangement : Starts with a primary amide, which is treated with bromine and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement yield an isocyanate. unipr.it

Curtius Rearrangement : Involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. google.comunipr.it

Lossen Rearrangement : Utilizes a hydroxamic acid derivative (often an O-acyl, -sulfonyl, or -phosphoryl derivative), which rearranges upon heating or treatment with base to form an isocyanate. wikipedia.org

For the synthesis of a cyclic urea like this compound, a difunctional starting material would be required. For instance, a dicarboxylic acid mono-amide could theoretically undergo a Hofmann rearrangement at one end to generate an amino isocyanate, which could then cyclize. Alternatively, a diacyl azide could undergo a double Curtius rearrangement to form a diisocyanate, which could then be reacted with a diamine. However, the more direct application involves using these rearrangements to synthesize a diamine precursor, which is then cyclized using the methods described in section 2.1.1. The key synthetic step in all three rearrangements is the 1,2-shift where an alkyl or aryl group migrates from the carbonyl carbon to the adjacent nitrogen atom, leading to the formation of the versatile isocyanate intermediate. google.com

Emerging and Sustainable Synthesis Approaches

Recent research has focused on developing more environmentally benign and efficient methods for the synthesis of cyclic ureas. These approaches often leverage electrochemistry or utilize renewable feedstocks like carbon dioxide (CO₂).

Electrosynthesis of Cyclic Ureas and Isoureas

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagents by using electricity to drive chemical transformations. nih.gov The electrochemical synthesis of cyclic ureas and their isourea tautomers can be achieved through the oxidative functionalization of alkenes. nih.gov

These methods typically involve the electrochemical generation of reactive intermediates that can engage in difunctionalization reactions. For example, the electrochemical activation of diselenides can lead to the formation of selenylated cyclic isoureas from olefin precursors. While specific examples for this compound are not prevalent, the principles of metalla-electrocatalysis and electrochemical annulation demonstrate the potential for constructing such heterocyclic systems. nih.gov These reactions often proceed under mild conditions without the need for chemical oxidants, making them an attractive green methodology. nih.gov

Metal-Free Methodologies Utilizing CO₂ as a C1 Source

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source is a primary goal in green chemistry. umich.edu Significant progress has been made in the direct synthesis of cyclic ureas from CO₂ and diamines.

One effective system employs cerium oxide (CeO₂) as a reusable heterogeneous catalyst. umich.edu This method allows for the direct synthesis of various cyclic ureas, including six-membered rings which are often challenging to form from CO₂, in high yields under relatively low CO₂ pressure. The proposed mechanism involves the formation of carbamic acid and carbamate species on the surface of the CeO₂ catalyst, followed by an intramolecular nucleophilic attack to produce the cyclic urea. umich.edu

DiamineCatalystSolventPressure (MPa)Temp (°C)Yield (%)Reference
1,2-EthylenediamineCeO₂2-Propanol0.514097 umich.edu
1,3-PropanediamineCeO₂2-Propanol0.514091 umich.edu
1,4-ButanediamineCeO₂2-Propanol0.514088 umich.edu

Furthermore, completely metal-free approaches have been developed. These methods can generate isocyanates from amines and CO₂ using a dehydrating agent. The in-situ-generated isocyanate can then be trapped by another amine to form a urea. This strategy provides a mild, metal-free pathway to unsymmetrical ureas and could be adapted for the intramolecular synthesis of cyclic ureas from diamines.

Radical-Polar Crossover (RPC) Strategies for Cyclic Urea Construction

The construction of cyclic urea frameworks can be elegantly achieved through modern synthetic techniques, among which Radical-Polar Crossover (RPC) strategies have emerged as a powerful tool. This approach typically involves the generation of a radical intermediate which is subsequently converted into a cationic species, enabling cyclization via intramolecular nucleophilic attack.

Guided by transition-metal hydrogen atom transfer (TM-HAT) principles, a catalytic method for synthesizing cyclic ureas has been developed. This process involves the reaction of an alkenyl urea derivative in the presence of a cobalt catalyst, a silane, and an N-fluorocollidinium salt. The mechanism begins with the formation of a carbon-centered radical via TM-HAT, which then undergoes cyclization. The cobalt complex facilitates a radical-polar crossover, generating a cationic intermediate that is trapped by the internal nitrogen nucleophile to form the cyclic urea ring system. This method is notable for its ability to form not only common five- and six-membered rings but also medium-sized seven- and eight-membered cyclic ureas under mild conditions.

Another prominent RPC strategy employs photoredox catalysis. In this approach, a photocatalyst, often based on iridium, absorbs visible light to initiate a single-electron transfer (SET) process. This can be used in a three-component reaction involving a primary sulfonamide and two different alkenes. The sulfonamide acts as a bifunctional reagent, serving as both a radical precursor and a nucleophile. The photocatalytically generated radical adds to an alkene, and a subsequent polar cyclization step involving the second alkene and the sulfonamide nitrogen forms the heterocyclic ring. nih.gov This method demonstrates broad functional group tolerance and allows for the construction of highly substituted cyclic amines, a strategy adaptable to cyclic urea synthesis. nih.govethz.ch

Table 1: Key Features of RPC Strategies for Cyclic Urea Synthesis

Strategy Catalyst System Key Intermediates Ring Sizes Formed Reference
TM-HAT/RPC Cobalt-Schiff base catalyst, Silane, N-fluorocollidinium salt Carbon-centered radical, Alkylcobalt(IV) intermediate, Cationic intermediate 5-, 6-, 7-, 8-membered google.com
Photoredox RPC Iridium-based photocatalyst, Base (e.g., K₂CO₃) Radical cation, Carbon-centered radical 5-, 6-membered nih.govethz.ch

Targeted Synthesis of this compound: Specific Precursors and Reaction Conditions

The synthesis of the specific target molecule, this compound, is a multi-step process that relies on the preparation of a key precursor followed by a cyclization reaction.

Step 1: Synthesis of the Precursor 2,2-Dimethyl-1,3-diaminopropane

Step 2: Cyclization to form this compound

With the 2,2-Dimethyl-1,3-propanediamine precursor in hand, the final cyclization step forms the six-membered cyclic urea ring. A highly effective method for this transformation is the catalytic oxidative carbonylation of the diamine. Research has shown that using 2,2-dialkyl-1,3-propanediamines significantly increases the yield of the corresponding cyclic urea compared to the unsubstituted 1,3-propanediamine, a phenomenon attributed to the Thorpe-Ingold effect which favors ring closure. nih.gov

In a specific application of this method, 2,2-Dimethyl-1,3-propanediamine is treated with carbon monoxide in the presence of a tungsten hexacarbonyl [W(CO)₆] catalyst. nih.gov The reaction requires an oxidant, such as iodine, and a base to proceed efficiently. This catalytic cycle facilitates the incorporation of the carbonyl group and subsequent intramolecular cyclization to yield this compound in high yield. nih.gov Other general methods for cyclizing diamines include the use of phosgene, triphosgene, or N,N'-Carbonyldiimidazole (CDI), which act as carbonylating agents to bridge the two nitrogen atoms.

Table 2: Reaction Conditions for the Synthesis of this compound

Reaction Step Precursors Catalyst/Reagents Solvent/Conditions Product Reference
Precursor Synthesis Neopentyl glycol, Ammonia, Hydrogen Nickel-Chromium oxide catalyst 150–300 °C, >10 atm pressure 2,2-Dimethyl-1,3-propanediamine google.com
Cyclization 2,2-Dimethyl-1,3-propanediamine, Carbon Monoxide W(CO)₆, Iodine, Base Varies (e.g., chlorinated solvents) This compound nih.gov

Investigation of Stereoselective Synthetic Routes to Substituted Diazinan-2-ones

While this compound itself is achiral, the synthesis of substituted, chiral analogs is of significant interest. The stereoselective synthesis of these compounds requires precise control over the formation of new stereocenters within the heterocyclic ring. General strategies for asymmetric synthesis are applicable here. ethz.ch

One of the most direct approaches is a chiral pool synthesis . This method begins with a starting material that is already enantiomerically pure. For instance, a chiral substituted 1,3-diamine, prepared from a natural product like an amino acid or through asymmetric synthesis, can be cyclized to form the corresponding optically active diazinan-2-one. The stereochemistry of the final product is directly inherited from the chiral precursor.

Another powerful strategy involves the use of chiral auxiliaries . ethz.ch In this approach, an achiral 1,3-diamine precursor is temporarily attached to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical outcome of a subsequent reaction that creates a new stereocenter. After the desired stereochemistry is set, the auxiliary is removed, yielding the enantioenriched substituted diazinan-2-one.

Catalytic asymmetric synthesis represents a highly efficient route. This involves using a chiral catalyst to transform an achiral or racemic substrate into a single enantiomer of the product. For example, the asymmetric reduction of a suitable unsaturated precursor or the rhodium-catalyzed C-H amination of a prochiral substrate can be used to generate chiral 1,3-diamines, which are then cyclized. nih.gov The development of methods for the stereoselective synthesis of cyclic cis-1,3-diamines is an active area of research, with approaches including epoxide ring-openings and N-N bond cleavage of bicyclic hydrazine (B178648) precursors. thieme-connect.deresearchgate.net These chiral diamines are ideal intermediates for producing stereochemically defined diazinan-2-ones.

Table 3: Strategies for Stereoselective Synthesis of Substituted Diazinan-2-ones

Strategy Description Key Requirement Example Application Reference
Chiral Pool Synthesis Utilizes an enantiopure starting material to transfer stereochemistry to the final product. Availability of a suitable enantiopure precursor. Cyclization of a chiral 1,3-diamine derived from an amino acid. ethz.ch
Chiral Auxiliaries A temporary chiral group directs the formation of a new stereocenter. An effective and recyclable chiral auxiliary. Asymmetric alkylation of a diazinan-2-one precursor bearing a chiral auxiliary. ethz.ch
Catalytic Asymmetric Synthesis A chiral catalyst creates a stereocenter in a prochiral substrate. A highly selective and active chiral catalyst. Asymmetric hydrogenation of an enamine precursor to a chiral diamine, followed by cyclization. nih.govthieme-connect.de

Computational and Theoretical Investigations of 1,3 Diazinan 2 One Systems

Density Functional Theory (DFT) Studies for Structural, Electronic, and Energetic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for predicting the molecular geometry and energetic properties of compounds like 5,5-Dimethyl-1,3-diazinan-2-one. nih.gov DFT calculations, often using functionals like B3LYP or M06-2x combined with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's ground state geometry. mdpi.comresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Systems).

This table is illustrative, based on typical values for similar structures.

Parameter Predicted Value (Å or °) Analogous System Reference
C2=O Bond Length ~ 1.25 nih.gov
N1-C2 Bond Length ~ 1.36 nih.gov
N3-C2 Bond Length ~ 1.36 nih.gov
C5-C4 Bond Length ~ 1.53 N/A
C5-C6 Bond Length ~ 1.53 N/A
C5-C(CH₃) Bond Length ~ 1.54 N/A
N1-C2-N3 Bond Angle ~ 110-112° N/A
C4-C5-C6 Bond Angle ~ 110° (Tetrahedral) N/A

Beyond structural parameters, DFT is used to explore electronic properties. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For a cyclic urea (B33335), the MEP would show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bond donation, and a positive potential (blue) near the N-H protons.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the structures and energies of transition states. nih.govnih.gov For this compound, this modeling could explore reactions such as hydrolysis of the urea group, N-alkylation, or other functional group transformations.

The process involves optimizing the geometries of reactants, products, and any intermediates, followed by a search for the transition state (TS) that connects them. frontiersin.org Frequency calculations are then performed to confirm that reactants and products are true energy minima (no imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. nih.gov

For instance, a proposed mechanism for a reaction can be validated by comparing the calculated activation barriers for different possible pathways. researchgate.net A reaction with a lower activation energy will be kinetically favored. These computational studies provide a level of detail about reaction coordinates and transient structures that is often impossible to obtain through experimental means alone. nih.govfrontiersin.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound.

This table demonstrates the type of data generated from quantum chemical modeling of a reaction pathway.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants This compound + Reagent 0.0 (Reference)
Transition State 1 (TS1) First energy barrier +20.5
Intermediate Transient species formed after TS1 +5.2
Transition State 2 (TS2) Second energy barrier +15.8
Products Final products of the reaction -10.3

Analysis of Conformational Preferences and Ring Dynamics

The six-membered 1,3-diazinane ring is not planar and can adopt several conformations, most notably the chair, boat, and twist-boat forms. nih.gov Computational analysis is essential for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

In related 1,3-diazinane systems, the chair conformation is typically the most stable. nih.govresearchgate.net For 1-Methyl-1,3-diazinan-2-one, the six-membered ring is decidedly non-planar, with a significant dihedral angle between its constituent planes. nih.govresearchgate.net In this compound, the presence of the gem-dimethyl group at the C5 position is expected to have a significant impact on the ring's conformational equilibrium. While a chair conformation is still likely to be preferred, the steric bulk of the two methyl groups will influence the degree of ring puckering.

A key steric factor in substituted cyclohexanes and related heterocycles is the 1,3-diaxial interaction, where an axial substituent experiences steric strain with other axial atoms. libretexts.orgyoutube.com In the case of this compound, the methyl groups are attached to C5. In a chair conformation, one methyl group would be axial and one equatorial, but their influence on the N-H groups at positions 1 and 3 would be a subject of detailed conformational analysis. These preferences can be explored using NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOESY), which provides information on through-space atomic distances, and then correlated with computationally derived models. mdpi.com

Table 3: Predicted Relative Energies of this compound Conformers.

This table is illustrative and based on general principles of conformational analysis for six-membered rings.

Conformer Predicted Relative Energy (kcal/mol) Key Features
Chair 0.0 (Most Stable) Staggered arrangement minimizes torsional strain.
Twist-Boat ~5-6 Avoids flagpole interactions of the pure boat.
Boat ~7-8 Eclipsed bonds and flagpole interactions lead to high energy.

Hydrogen Bonding Networks and Intermolecular Interactions

The urea functional group (-NH-CO-NH-) is an excellent hydrogen bond donor and acceptor. researchgate.netnih.gov This capability is central to the solid-state structure and intermolecular interactions of this compound. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a strong hydrogen bond acceptor.

Crystal structure analyses of related cyclic ureas consistently reveal the formation of strong N–H⋯O hydrogen bonds. soton.ac.uk In the case of 1-Methyl-1,3-diazinan-2-one, molecules are linked by pairs of these bonds to form centrosymmetric dimers. nih.govresearchgate.net This R²₂(8) graph-set motif is a common and robust supramolecular synthon in urea-based structures. These dimers then stack to build the larger crystal lattice. nih.gov Similar hydrogen-bonding patterns, sometimes forming extended tapes or columns, are observed in other 1,3-diazinane derivatives. nih.gov

Computational methods can quantify the strength of these interactions. Natural Bond Orbital (NBO) analysis reveals the charge transfer between the lone pair orbital of the acceptor oxygen and the antibonding orbital of the donor N-H bond, providing a measure of the hydrogen bond's strength. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze the electron density at the bond critical points of these interactions. researchgate.net These studies confirm that the N–H⋯O hydrogen bond is the dominant intermolecular force governing the assembly of these molecules in the solid state.

Table 4: Typical Hydrogen Bond Parameters in 1,3-Diazinan-2-one Systems.

Interaction Type Donor-Acceptor Distance (Å) H···Acceptor Distance (Å) Angle (D-H···A) (°) Reference
N–H⋯O ~2.8-3.0 ~2.0 ~170-177° nih.govresearchgate.net
O–H⋯N (intramolecular) ~2.7 ~1.8 ~150° researchgate.net
O–H⋯O ~2.8-2.9 ~2.1 ~177° researchgate.net

Advanced Research Applications of the 1,3 Diazinan 2 One Scaffold

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The 1,3-diazinan-2-one scaffold is an excellent building block for constructing complex supramolecular architectures.

The strong and directional hydrogen bonds formed by the 1,3-diazinan-2-one scaffold can lead to the formation of extended one-dimensional chains, which can then entangle to form three-dimensional networks characteristic of supramolecular gels. mdpi.comrsc.org These gels are responsive to external stimuli such as temperature or the presence of specific ions, as these factors can disrupt or modify the underlying hydrogen-bonding network. Low molecular weight gelators based on urea (B33335) derivatives have been extensively studied for their ability to immobilize solvents at very low concentrations. rsc.org

Similarly, the 1,3-diazinan-2-one moiety can be incorporated into polymer chains to create supramolecular polymers. reading.ac.uknih.gov In these materials, the urea groups act as physical cross-links, holding the polymer chains together through reversible hydrogen bonds. This endows the materials with interesting properties, such as self-healing capabilities and tunable mechanical strength. nih.govacs.org The strength and lifetime of these supramolecular bonds can be modulated by the specific structure of the urea unit and the surrounding chemical environment. nih.gov

Table 1: Examples of Supramolecular Systems Based on Urea Derivatives

System TypeUrea Derivative TypeKey InteractionsResulting PropertiesReference
Supramolecular Gel1,3-Cyclohexane diamine and isocyanate derivativeIntermolecular hydrogen bonding of in situ formed urea moietiesThermally reversible, entangled fiber network mdpi.com
Supramolecular PolymerPolyurethane with pendant bis-aromatic urea unitsHydrogen bonding, π–π stackingSelf-healing, tunable mechanical properties nih.govacs.org
Supramolecular GelMulti-component low molecular weight gelatorsCo-assembly or self-sorting via hydrogen bondsTailorable gel properties rsc.org

The two N-H groups of the 1,3-diazinan-2-one scaffold create a convergent binding pocket that is highly effective for the complexation of anions. rsc.orgnih.gov This interaction is primarily based on hydrogen bonding, where the N-H groups donate hydrogen bonds to the anion. rsc.org The strength and selectivity of this binding can be tuned by modifying the structure of the urea-based receptor. For example, the introduction of electron-withdrawing groups elsewhere in the molecule can increase the acidity of the N-H protons, leading to stronger anion binding. frontiersin.org

Urea-based receptors have shown selectivity for various anions, including halides and oxoanions, with the binding affinity often following the order of the anion's basicity. frontiersin.org This property is crucial for the development of sensors that can detect and quantify specific anions in solution.

Table 2: Anion Binding Trends for Urea-Based Receptors

Anion TypeBinding Affinity OrderKey FactorsReference
HalidesFluoride > Chloride > Bromide > IodideBasicity of the anion frontiersin.org
OxoanionsDihydrogen phosphate (B84403) > Hydrogen sulfate (B86663) > Nitrate > PerchlorateGeometry and charge density of the anion frontiersin.org

The self-assembly properties of the 1,3-diazinan-2-one scaffold can be harnessed to create complex, three-dimensional host molecules and supramolecular capsules. nih.govresearchgate.net These structures are capable of encapsulating smaller guest molecules within their internal cavities. The formation of these capsules is driven by a network of hydrogen bonds between multiple urea-containing building blocks. The size and shape of the resulting capsule, and thus its guest selectivity, can be precisely controlled by the design of the monomeric units. nih.gov These artificial hosts have potential applications in drug delivery, catalysis, and molecular sensing. researchgate.net

Organocatalysis and Asymmetric Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The 1,3-diazinan-2-one scaffold has emerged as a key structural motif in a class of organocatalysts that operate through hydrogen bonding.

Cyclic ureas, including derivatives of 1,3-diazinan-2-one, can function as powerful hydrogen-bonding organocatalysts. wikipedia.org In this role, the urea moiety activates a substrate by forming hydrogen bonds with it, thereby lowering the energy barrier of a reaction. This type of catalysis is particularly effective for reactions involving electrophilic substrates, where the urea can polarize a carbonyl group, for example, making it more susceptible to nucleophilic attack. wikipedia.org

In the realm of asymmetric catalysis, chiral versions of cyclic urea catalysts are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. researchgate.netchemrxiv.org By incorporating the 1,3-diazinan-2-one scaffold into a chiral framework, it is possible to create a well-defined chiral environment around the active site. When a substrate binds to the catalyst through hydrogen bonds, this chiral environment directs the approach of the reagent, resulting in a highly enantioselective transformation. researchgate.net These catalysts have been successfully applied to a variety of asymmetric reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. mdpi.commdpi.com

Applications in Ring-Opening Polymerization (ROP) of Cyclic Monomers

The 1,3-diazinan-2-one framework is instrumental in the field of organocatalysis, particularly in the ring-opening polymerization (ROP) of cyclic monomers. While direct ROP of the 1,3-diazinan-2-one ring itself is less common, its derivatives are employed as powerful catalysts. These catalysts are effective in the polymerization of other cyclic esters and carbonates, leading to the formation of biodegradable and biocompatible polymers.

The catalytic activity stems from the ability of the urea moiety to act as a hydrogen-bond donor, activating the monomer towards nucleophilic attack. This mechanism is central to the controlled synthesis of polyesters and polycarbonates with well-defined molecular weights and narrow dispersities. Research has shown that bifunctional catalysts bearing a urea or thiourea (B124793) group alongside a basic moiety, such as an amine or guanidine, are particularly efficient for the ROP of lactide and other cyclic esters. The 1,3-diazinan-2-one structure can be incorporated into such bifunctional systems to fine-tune the catalyst's activity and selectivity.

Catalytic Reduction of Carboxylic Acids

While direct applications of 5,5-Dimethyl-1,3-diazinan-2-one in the catalytic reduction of carboxylic acids are not extensively documented, related urea-containing compounds have demonstrated utility in activating carboxylic acids for subsequent transformations. For instance, 1,3-dichloro-5,5-dimethylhydantoin (B105842) has been used to promote the esterification of carboxylic acids, a process that involves the activation of the carboxylic acid group. researchgate.net This suggests that the urea functionality within the 1,3-diazinan-2-one scaffold could potentially be harnessed for similar activation roles in reduction reactions, likely in combination with a suitable reducing agent and other catalytic species. The hydrogen-bonding capabilities of the urea N-H protons can facilitate the activation of the carbonyl group of the carboxylic acid, making it more susceptible to reduction.

Activation of Electrophiles and Nucleophiles via Urea Moieties

The urea moiety is a cornerstone of the 1,3-diazinan-2-one scaffold's utility in organocatalysis, enabling the activation of both electrophiles and nucleophiles. The two N-H protons of the urea can form strong hydrogen bonds with Lewis basic sites on electrophilic substrates, such as the carbonyl oxygen of an aldehyde or ketone. This interaction polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile.

Simultaneously, the carbonyl oxygen of the urea can act as a Lewis base, interacting with and activating nucleophiles. This dual-activation capability is a hallmark of urea-based organocatalysts. In the context of this compound, the specific geometry and electronic environment of the urea group, influenced by the six-membered ring and the gem-dimethyl substituents, can modulate its hydrogen-bonding strength and, consequently, its catalytic activity.

Mechanistic Duality and Bifunctional Activation in Organocatalytic Transformations

The concept of mechanistic duality is prominent in catalysis involving urea-based compounds like those derived from the 1,3-diazinan-2-one scaffold. These catalysts can operate through multiple activation modes simultaneously to facilitate a chemical transformation. Bifunctional activation, where the catalyst interacts with both the electrophile and the nucleophile, is a key example of this duality.

For instance, in a Michael addition reaction, a chiral thiourea catalyst can activate both the enone (electrophile) through hydrogen bonding with its carbonyl oxygen and the malonate (nucleophile) through a separate basic site on the catalyst. This dual activation brings the reactants into close proximity in a specific orientation, leading to high stereoselectivity. Research on dual organocatalysts, such as those combining a benzimidazole (B57391) amine with a thiourea motif, has highlighted the importance of such bifunctional activation in achieving high enantioselectivity in reactions like the Pinder reaction. nih.gov The mechanistic understanding of these systems often points to complex transition states involving multiple catalyst and substrate molecules. nih.gov

Polymeric Materials and Sustainable Chemical Manufacturing

The 1,3-diazinan-2-one unit is also finding application as a structural component in novel polymeric materials, contributing to the development of more sustainable chemical manufacturing processes.

Integration of Diazinan-2-one Units as Building Blocks for Innovative Polymers

The incorporation of 1,3-diazinan-2-one moieties into polymer backbones can impart unique properties to the resulting materials. The polar urea group can enhance properties such as thermal stability, solvent resistance, and adhesion. These cyclic urea units can be introduced into polymers through various polymerization techniques.

One approach involves the synthesis of monomers containing the 1,3-diazinan-2-one ring, which are then polymerized. The resulting polymers can have applications in areas such as high-performance plastics, adhesives, and coatings. The presence of the urea functionality can also introduce opportunities for post-polymerization modification, allowing for the tuning of material properties.

Development of Non-Isocyanate Polyurethanes (NIPUs)

A significant area of sustainable chemistry where the 1,3-diazinan-2-one scaffold and related cyclic structures are impactful is in the development of non-isocyanate polyurethanes (NIPUs). researchgate.netnih.govmdpi.com Traditional polyurethane synthesis relies on the use of highly toxic and moisture-sensitive isocyanates. nih.gov NIPUs offer a safer and more environmentally friendly alternative.

The primary route to NIPUs involves the reaction of cyclic carbonates with amines. mdpi.commdpi.com This reaction, known as aminolysis, results in the formation of a β-hydroxyurethane linkage. researchgate.net While five-membered cyclic carbonates are commonly used, six-membered cyclic carbonates, which are structurally related to 1,3-diazinan-2-one, are also employed and can offer different reactivity profiles. researchgate.net The development of NIPUs from renewable resources, such as vegetable oils and biomass, is a key focus of current research, aiming to create more sustainable materials with a wide range of applications, from foams to coatings and adhesives. nih.govmdpi.com

Strategies for Material Sustainability through Cyclic Urea Chemistry

The principles of green and sustainable chemistry are increasingly influencing the design of new materials. In this context, cyclic ureas, including the 1,3-diazinan-2-one scaffold, are emerging as key players in the development of sustainable polymers. One of the most promising strategies involves the ring-opening polymerization (ROP) of cyclic monomers to create polymers that are chemically recyclable. researchgate.net This approach addresses the end-of-life issue of plastics by enabling a circular economy where polymers can be depolymerized back to their monomeric units and subsequently re-polymerized, minimizing waste and reliance on fossil fuels. researchgate.net

The incorporation of urea functionalities into polymer backbones can also lead to materials with dynamic properties, such as vitrimers. These materials behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures, a feature enabled by dynamic covalent bonds within the polymer network. rsc.org Hindered urea linkages, for instance, can act as dynamic crosslinkers, allowing for the creation of recyclable thermosets. rsc.org Furthermore, research into urea- and thiourea-functionalized polymers has demonstrated their potential in carbon dioxide capture and conversion into valuable chemicals like cyclic carbonates, contributing to both environmental remediation and sustainable chemical production. researchgate.netacs.org The development of solvent- and catalyst-free methods for producing ureas and polyureas further underscores the commitment to sustainable manufacturing processes. acs.org

Chemical Biology and Rational Drug Design

The 1,3-diazinan-2-one scaffold is a significant "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Its inherent properties make it an attractive building block for the design of new therapeutic agents.

The 1,3-Diazinan-2-one Scaffold as a Structural Motif in Bioactive Compounds

The 1,3-diazinan-2-one moiety is found in a variety of bioactive compounds and serves as a crucial pharmacophore in drug design. nih.govchem-space.com Its ability to form stable hydrogen bonds with biological targets is a key factor in its widespread use. nih.gov This scaffold is present in compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govnih.gov For instance, cyclic urea derivatives have been developed as inhibitors of HIV protease, where the urea carbonyl oxygen effectively mimics a key water molecule in the enzyme's active site. nih.gov The versatility of the 1,3-diazinan-2-one scaffold is further highlighted by its incorporation into compounds targeting a range of enzymes and receptors. lifechemicals.commdpi.com

Design Principles for Enzyme Inhibitors and GPCR Ligands Incorporating the Diazinanone Core

The rational design of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands often leverages the structural features of the 1,3-diazinan-2-one core. A key principle is the use of the urea functionality to establish critical hydrogen bonding interactions within the target's binding site. nih.govresearchgate.net This interaction can enhance both the potency and selectivity of a drug candidate. nih.gov

In the context of enzyme inhibition, the diazinanone scaffold can act as a rigid spacer to correctly orient other functional groups for optimal binding. For example, in the development of prostate-specific membrane antigen (PSMA) inhibitors, cyclic ureas have been explored as a central scaffold. rsc.org For GPCRs, which are a major class of drug targets, the diazinanone core can be part of a larger molecule designed to bind to either the orthosteric site (where the endogenous ligand binds) or an allosteric site. nih.govyoutube.com The defined conformation of the cyclic urea can help in achieving the desired binding mode and modulating the receptor's activity. nih.gov

Exploration of Conformational Restriction for Pharmacophore Presentation

A significant advantage of incorporating a cyclic scaffold like 1,3-diazinan-2-one into a drug candidate is the reduction in conformational flexibility. nih.gov This pre-organization of the molecule into a more rigid structure can lead to a lower entropic penalty upon binding to its target, which can translate to higher affinity. The fixed ring system ensures that the key pharmacophoric elements are presented to the biological target in a well-defined spatial arrangement. nih.gov

The conformational properties of 1,3-diazinan-2-one and its derivatives can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. mdpi.comresearchgate.net By understanding the preferred conformations, medicinal chemists can design molecules where the substituents on the diazinanone ring are optimally positioned to interact with the target protein. This strategy of conformational constraint is a powerful tool for improving the selectivity and potency of drug candidates. nih.govrsc.org

Application in Combinatorial Library Synthesis and Molecular Diversity Generation

The generation of molecular diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify new bioactive compounds. nih.gov The 1,3-diazinan-2-one scaffold is well-suited for use in combinatorial chemistry, where large libraries of related compounds are synthesized and screened for biological activity. nih.gov

The synthesis of these libraries often employs solid-phase techniques, where the diazinanone core can be attached to a resin and subsequently elaborated with various building blocks. researchgate.netnih.gov This approach allows for the rapid and efficient creation of thousands of distinct compounds. The "split-pool" synthesis strategy is a powerful method for generating one-bead-one-compound (OBOC) libraries with immense diversity. nih.gov The resulting libraries of 1,3-diazinan-2-one derivatives can then be screened against a wide range of biological targets to identify novel hits for drug development programs. The ability to systematically modify the substituents on the cyclic urea core allows for the fine-tuning of biological activity and pharmacokinetic properties.

Future Research Directions and Emerging Paradigms for 5,5 Dimethyl 1,3 Diazinan 2 One

Development of Novel Catalytic Systems Utilizing the 5,5-Dimethyl-1,3-Diazinan-2-one Framework

The inherent structural and electronic properties of the this compound framework make it an attractive candidate for the development of novel catalytic systems. Its established use as a solvent in organic synthesis and catalysis provides a foundation for its potential role as a ligand or catalyst core. Research in related cyclic ureas and imidazolidin-2-ones has demonstrated the efficacy of metal-catalyzed reactions for various transformations. For instance, tailored catalytic methodologies, including those based on gold, silver, copper, and iron, have been crucial for constructing five-membered cyclic ureas. mdpi.com

Future work could focus on designing and synthesizing chiral variants of this compound to serve as ligands in asymmetric catalysis. The gem-dimethyl group at the 5-position provides steric bulk that could be exploited to create a defined chiral pocket around a metal center, potentially leading to high enantioselectivity in a range of reactions. The urea (B33335) moiety offers strong coordination sites for metal ions, and its hydrogen-bonding capabilities could influence the transition state geometry, further enhancing catalytic activity and selectivity.

Table 1: Exemplary Catalytic Systems Used for Related Cyclic Ureas

Catalyst SystemMetalReaction TypePotential Application for this compound
AuPPh₃Cl/AgOTfGold(I)/Silver(I)Cyclization of propargylic ureasSynthesis of complex heterocyclic structures
Copper(II) 2-ethylhexanoateCopper(II)Intramolecular oxidative aminationCreation of vinyl-substituted diazinanones
Iron Acetate/PhenanthrolineIronAnti-aminooxygenationFunctionalization of allyl-substituted ureas
Palladium/Chiral LigandPalladium(0)Asymmetric diamination of dienesEnantioselective synthesis of functionalized diamines

This table illustrates catalytic systems successfully applied to related cyclic ureas, suggesting promising avenues for developing catalysts based on the this compound scaffold. mdpi.com

Advanced Materials Applications with Tunable Properties

The unique molecular structure of this compound, particularly its capacity for forming robust hydrogen-bonding networks, makes it a valuable building block for advanced materials. The ability of such heterocyclic systems to engage in multiple hydrogen-bonding patterns is a key attribute for applications in materials science. This opens up possibilities for designing polymers, gels, and supramolecular assemblies with precisely tunable properties.

Future research could explore the incorporation of the this compound motif into polymer backbones. As a monomer or cross-linking agent, it could impart enhanced thermal stability, mechanical strength, and chemical resistance to materials like polyurethanes or polyamides. The gem-dimethyl substitution provides a rigidifying effect on the ring structure, which could translate to improved macroscopic properties of the resulting polymer. Furthermore, the hydrogen-bonding urea functionality could be exploited to create self-healing materials or materials with shape-memory properties.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The convergence of robotics, data science, and chemistry has enabled high-throughput screening (HTS) and automated synthesis to accelerate the discovery of new molecules with desired functions. Applying these platforms to derivatives of this compound could rapidly expand its application scope. Computational HTS can be used to screen vast virtual libraries of its derivatives against biological targets or for specific material properties. nih.gov

For example, a workflow could be established where a virtual library of thousands of this compound analogs is computationally screened for binding affinity to a specific enzyme. nih.gov The most promising candidates could then be prioritized for automated synthesis. The synthesis of radiolabeled analogs of related heterocyclic compounds, such as [2-¹¹C]5,5-dimethyl-2,4-oxazolidinedione for positron emission tomography (PET), demonstrates the feasibility of applying sophisticated, automated synthetic methods to these scaffolds. nih.gov This integrated approach would dramatically reduce the time and resources required to identify lead compounds for applications in medicine or materials science.

Table 2: Hypothetical High-Throughput Screening and Synthesis Workflow

StepActionTechnology/MethodDesired Outcome
1Library DesignCombinatorial chemistry softwareVirtual library of 10,000+ derivatives
2Virtual ScreeningMolecular docking, MD simulations nih.gov100-200 "hit" compounds with high predicted activity
3Synthesis PrioritizationMachine learning algorithmsTop 20 candidates for synthesis
4Automated SynthesisRobotic synthesis platformPhysical samples of prioritized candidates
5Experimental ValidationIn vitro assays, material testingConfirmed lead compounds for further development

Exploration of Bio-Derived Feedstocks and Circular Economy Principles for Synthesis

In line with the global shift towards a circular economy, future research must prioritize the development of sustainable synthetic routes to this compound from renewable resources. The chemical industry is increasingly exploring bio-based feedstocks to replace petroleum-derived precursors. mdpi.com Research has shown successful conversions of biomass-derived molecules like 5-(hydroxymethyl)furfural (HMF) and acetone (B3395972) into valuable chemicals. rsc.org

The synthesis of the core structure of this compound involves precursors like 2,2-dimethyl-1,3-propanediamine (B1293695) and a carbonyl source. Research into producing these precursors from bio-derived starting materials is a critical future direction. For instance, routes starting from glucose or lignocellulosic biomass could be envisioned. mdpi.com One patented method describes the synthesis of a related compound, 5,5-dimethyl-1,3-cyclohexanediamine, starting from 4-methyl-3-penten-2-one (mesityl oxide), which can be derived from acetone. google.comstudycorgi.com Adapting such strategies to produce the necessary diamine for this compound synthesis would represent a significant step towards a greener production process.

Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing synthetic processes and designing novel applications. The synergy between experimental investigation and computational modeling offers an unparalleled level of insight. Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate complex reaction pathways, identify transition states, and predict reaction kinetics, complementing experimental observations. nih.gov

For example, a DFT study on the synthesis of the related 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) revealed the detailed mechanism of cyclization and the catalytic role of water as a proton exchange bridge, which lowered the activation barriers significantly. nih.gov Applying similar computational methods to the synthesis of this compound could provide crucial insights for process optimization. Furthermore, computational studies can accurately predict spectroscopic properties (e.g., NMR chemical shifts) of new derivatives, aiding in their structural characterization, as has been demonstrated for other complex heterocyclic compounds. mdpi.com This integrated approach, combining predictive modeling with empirical validation, will be instrumental in rationally designing next-generation materials and catalysts based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.